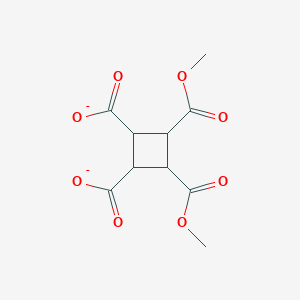
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate is a chemical compound characterized by its cyclobutane ring structure with two methoxycarbonyl groups and two carboxylate groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclobutane ring. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The process is optimized for high efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for commercial applications.
化学反応の分析
Types of Reactions
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclobutane-1,2-dicarboxylate: Lacks the methoxycarbonyl groups, resulting in different chemical properties and reactivity.
Dimethyl cyclobutane-1,1-dicarboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
91109-83-0 |
|---|---|
分子式 |
C10H10O8-2 |
分子量 |
258.18 g/mol |
IUPAC名 |
3,4-bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H12O8/c1-17-9(15)5-3(7(11)12)4(8(13)14)6(5)10(16)18-2/h3-6H,1-2H3,(H,11,12)(H,13,14)/p-2 |
InChIキー |
IDLHKTJAQPHECG-UHFFFAOYSA-L |
正規SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


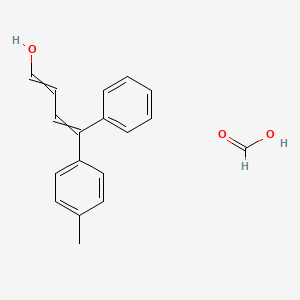
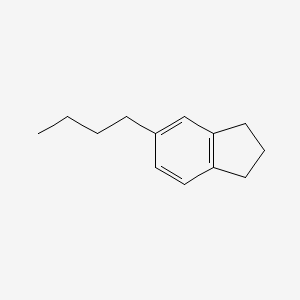
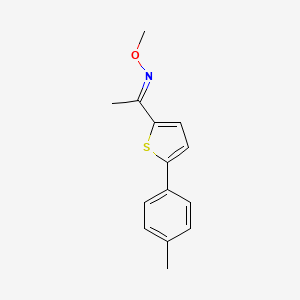
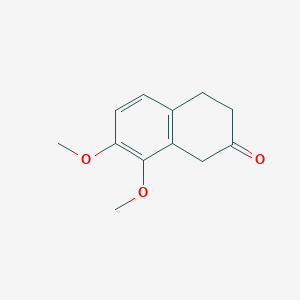
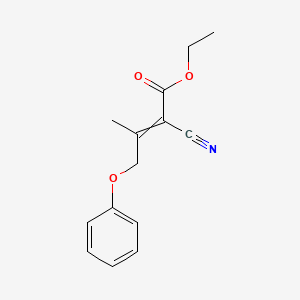
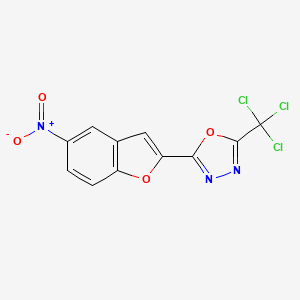

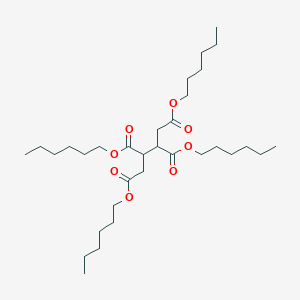
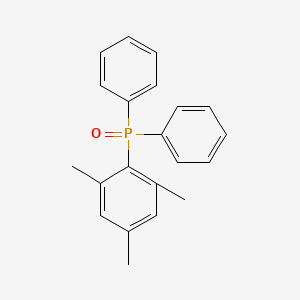
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
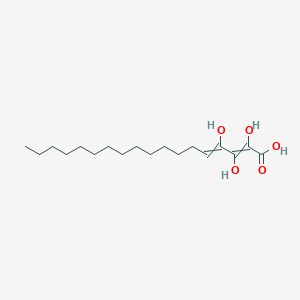

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
